N-(2-fluorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Its structure features:
- A thieno[3,2-d]pyrimidin-4-one core with a methyl group at position 3 and a thioether linkage at position 2.
- An N-(2-fluorophenyl)acetamide side chain, introducing fluorine for enhanced metabolic stability and binding interactions.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S2/c1-19-14(21)13-11(6-7-22-13)18-15(19)23-8-12(20)17-10-5-3-2-4-9(10)16/h2-7H,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QANIOANWUPACCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Attachment of the Acetamide Moiety: The acetamide group can be attached through an amide coupling reaction, often using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
N-(2-fluorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound could interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The following table summarizes key structural variations and their implications:
*Estimated based on structural analogs.
Key Observations:
- Fluorine Positioning : The 2-fluorophenyl group in the target compound may offer optimal steric and electronic effects compared to 3-chloro-4-fluorophenyl () or 2,4-difluorophenyl (), balancing lipophilicity and target engagement .
- Thienopyrimidinone Isomerism: The [3,2-d] vs. [2,3-d] ring junction (e.g., vs. ) influences molecular geometry and π-π stacking interactions .
Biological Activity
N-(2-fluorophenyl)-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound characterized by a complex molecular structure that includes a thieno[3,2-d]pyrimidine core. Its molecular formula is , and it has a molecular weight of approximately 303.4 g/mol. The compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Research indicates that this compound has shown potential as an antimicrobial agent in vitro. This activity is attributed to its ability to inhibit specific enzymes or pathways critical for microbial growth. Comparative studies with related compounds have demonstrated varying degrees of effectiveness against Gram-negative bacteria such as Escherichia coli.
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32 | Antimicrobial |
| N-(4-chlorophenethyl)-2-{[4-oxo-3-(phenylethyl)-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | 16 | Antimicrobial |
| N-(2-chloro-4-fluorophenyl)-2-{(3-methyl-thieno[3,2-d]pyrimidin)}acetamide | 64 | Antimicrobial |
The minimum inhibitory concentration (MIC) values suggest that the fluorinated compound exhibits moderate activity compared to other derivatives.
Anticancer Activity
The compound's structural features also indicate potential anticancer properties . Studies on thieno[3,2-d]pyrimidine derivatives have shown that they can interact with various biological targets involved in cancer cell proliferation and survival. For instance, modifications in the thieno[3,2-d]pyrimidine scaffold have been linked to enhanced anticancer activity through the regulation of pathways such as mutated B-RAF signaling.
Case Study: Antitumor Activity Profile
A study exploring the anticancer efficacy of thieno[3,2-d]pyrimidine derivatives found that certain analogs exhibited significant growth inhibition in cancer cell lines. Notably, derivatives similar to this compound demonstrated a mean growth inhibition of up to 71.40% at specific doses.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Targeting enzymes critical for microbial metabolism or cancer cell survival.
- Receptor Interaction : Binding to specific receptors that modulate cellular signaling pathways linked to disease mechanisms.
Structure–Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its biological activity compared to other derivatives. The presence of the fluorine atom and the thioacetamide moiety contribute significantly to its pharmacological profile.
Table 2: Structural Features and Biological Activities
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| N-(2-fluorophenyl)-... | Fluorinated phenyl group; thioacetamide moiety | Antimicrobial, Anticancer |
| N-(4-chlorophenethyl)... | Chlorophenethyl group; higher molecular weight | Antimicrobial |
| 6-(1H-Benzimidazol... | Benzimidazole ring; distinct activities | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
